N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide
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Overview
Description
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide typically involves multiple steps. One common approach is to start with the naphthalene-2-sulfonamide, which is then reacted with 2-chloro-4-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted phenyl derivatives.
Scientific Research Applications
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide: This compound has a similar structure but with an acetamide group instead of a naphthalene sulfonamide group.
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide: Another similar compound with a benzamide group.
Uniqueness
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide is unique due to its naphthalene sulfonamide core, which imparts specific chemical and biological properties that are distinct from its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c19-17-12-15(22(23)24)6-8-18(17)20-9-10-21-27(25,26)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,20-21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCRDHWAHANJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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